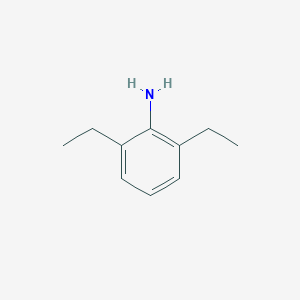

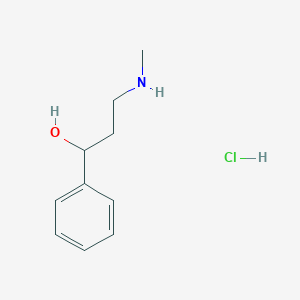

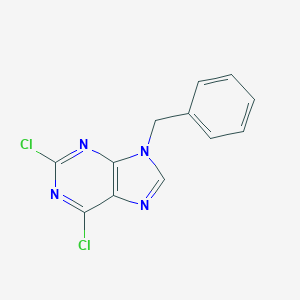

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical of interest in various synthetic and analytical chemistry studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials and catalysts to achieve the desired chemical structure. For instance, the synthesis of 3-methylamino-1-benzyl alcohol, a compound similar to the one of interest, was achieved using acetyl benzene as a starting material through a Mannich reaction, followed by reduction with KBH4. The optimal conditions for synthesizing the intermediate compound, 3-methylamino-1-phenyl-1-acetone hydrochloride, were at pH 3-4, with a reaction time of 6 hours at 78.5°C, yielding a 62.8% yield. The final product, 3-methylamino-1-benzyl alcohol, was obtained with a 72.0% yield and 88.4% purity under specific conditions, leading to a total yield of 45.3% for the final product .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride has been studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were reported, with the molecular and supramolecular structures of certain isomers established by X-ray diffraction. The 1-phenyl ring was found to be almost perpendicularly positioned to the chromene-pyrazole ring system, which is consistent with the anisotropic NMR shielding effect observed in solution .

Chemical Reactions Analysis

Chemoselective reactions involving related compounds have been studied, providing insights into the reactivity of such molecules. For instance, the reactivity of a compound containing three nucleophilic centers was investigated against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines. The experimental results were supported by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the hydrolytic decomposition of 2-substituted 3-methyltetrahydro-1,3-oxazines was studied, revealing the formation of 3-methylaminopropan-1-ol and appropriate aldehydes. The process involved an equilibration of three components, including Schiff base intermediates, which eventually led to the final products .

Aplicaciones Científicas De Investigación

Solubility and Interfacial Tension Analysis

3-(Methylamino)-1-phenylpropan-1-ol hydrochloride's solubility, metastable zone width, and induction period in ethanol were determined, providing valuable information about its physical properties. The measured induction period data facilitated the estimation of interfacial tension values, which are essential in evaluating nucleation parameters such as the radius of critical nuclei and critical free energy barriers (Zhu et al., 2011).

Chemoselective Reactions and Synthesis

The compound has been used in chemoselective reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines. This indicates its potential in synthesizing specific organic structures and provides insights into its reactivity with different nucleophilic centers (Hajji et al., 2002).

Formation of Diastereoisomerically Pure Compounds

It has been used in the formation of diastereoisomerically pure oxazaphospholes, with the configuration at the P-atom controlled by the Ph-substituted C(1) of the compound. This process has implications for synthesizing chiral compounds and could have applications in various fields, including pharmaceuticals (Rippert et al., 2000).

Ligand Behavior and Biological Activity

The compound has been studied as a ligand, showing that its conformers influence the state of Pd(II)-Cl−-HA-H2O systems in solutions and their biological activity. This research provides insights into the structural properties and potential applications of this compound in creating complexes with biological activity (Efimenko et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, flammability, and precautions for safe handling and storage.

Direcciones Futuras

This involves identifying areas of further research or potential applications of the compound. It could include potential therapeutic uses, industrial applications, or further studies to fully understand the compound’s properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known or newly synthesized compound, some of this information might not be available. For a comprehensive analysis, it’s recommended to refer to scientific literature or databases that specialize in chemical information.

Propiedades

IUPAC Name |

3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOSYRDTCHRIAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604669 |

Source

|

| Record name | 3-(Methylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | |

CAS RN |

137999-85-0 |

Source

|

| Record name | 3-(Methylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)